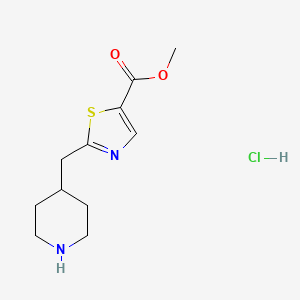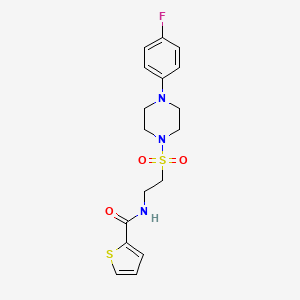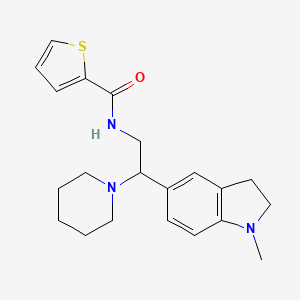![molecular formula C17H16FNO3 B2679396 [2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-fluorobenzoate CAS No. 1794851-18-5](/img/structure/B2679396.png)
[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-fluorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as FUB-MAPB and belongs to the class of synthetic cathinones. Synthetic cathinones are a type of psychoactive substance that are structurally similar to cathinone, which is a natural stimulant found in the khat plant. FUB-MAPB has been synthesized using various methods, and its properties and effects have been extensively studied.
作用機序
The mechanism of action of FUB-MAPB involves the inhibition of the serotonin transporter and the dopamine transporter. This leads to an increase in the levels of serotonin and dopamine in the brain, which can result in feelings of euphoria, increased energy, and altered perception. FUB-MAPB has also been found to have an affinity for the sigma-1 receptor, which is involved in regulating the release of neurotransmitters.
Biochemical and Physiological Effects
FUB-MAPB has been found to have several biochemical and physiological effects on the body. It can increase heart rate, blood pressure, and body temperature, which can lead to adverse effects such as dehydration, hyperthermia, and cardiovascular complications. FUB-MAPB can also cause psychological effects such as anxiety, paranoia, and hallucinations.
実験室実験の利点と制限
FUB-MAPB has several advantages and limitations for lab experiments. Its selective serotonin transporter inhibition makes it a useful tool for studying the role of serotonin in the brain. However, its potential for abuse and adverse effects on the body limit its use in lab experiments. FUB-MAPB is also a controlled substance in many countries, which makes it difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on FUB-MAPB. One area of interest is the development of new synthetic cathinones that have fewer adverse effects on the body. Another area of interest is the study of the long-term effects of FUB-MAPB on the brain and body. Additionally, research on the potential therapeutic applications of FUB-MAPB, such as in the treatment of depression or anxiety, could be explored.
合成法
FUB-MAPB can be synthesized using several methods, including the Mannich reaction and reductive amination. The Mannich reaction involves the reaction of an amine, formaldehyde, and a ketone or aldehyde. In the case of FUB-MAPB, 2-methylphenylamine, formaldehyde, and 4-fluorobenzoyl chloride are reacted to form the intermediate product, which is then reduced to FUB-MAPB using sodium borohydride. Reductive amination involves the reaction of an amine and a carbonyl compound in the presence of a reducing agent. In the case of FUB-MAPB, 2-methylphenylamine and 4-fluorobenzaldehyde are reacted to form the intermediate product, which is then reduced to FUB-MAPB using sodium cyanoborohydride.
科学的研究の応用
FUB-MAPB has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent and selective serotonin transporter inhibitor, which means that it can increase the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep, among other functions. FUB-MAPB has also been found to have an affinity for the dopamine transporter, which is involved in the reward pathway of the brain.
特性
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-12-4-2-3-5-14(12)10-19-16(20)11-22-17(21)13-6-8-15(18)9-7-13/h2-9H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZPXLBISZLADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-fluorobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-butyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2679316.png)
![(2S)-3-(2-chlorophenyl)-2-(2-phenylacetamido)-N-(4-(((9R)-7,10,13,21-tetraoxo-8,11,14,20-tetraazaspiro[4.17]docosan-9-yl)methyl)phenyl)propanamide](/img/structure/B2679317.png)

![3-(4-bromobenzyl)-1,7-dimethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2679321.png)


![2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride](/img/structure/B2679324.png)


![3'-[(furan-2-yl)methyl]-1-(prop-2-yn-1-yl)-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2679329.png)
![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2679331.png)
![N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide](/img/structure/B2679333.png)
![2-[[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2679335.png)
![3-(4-chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2679336.png)